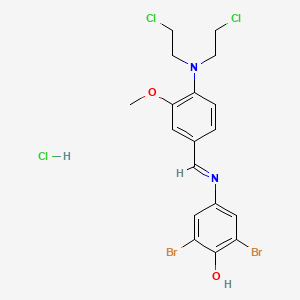
Phenol,6-dibromo-, monohydrochloride (MF1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]-3-methoxybenzaldehyde with 2,6-dibromo-4-aminophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol involves its interaction with cellular components, leading to various biological effects. The compound’s chloroethyl groups can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another alkylating agent used in cancer treatment, with structural similarities to the compound .
Uniqueness
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
40067-15-0 |
|---|---|
分子式 |
C18H19Br2Cl3N2O2 |
分子量 |
561.5 g/mol |
IUPAC名 |
4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2O2.ClH/c1-26-17-8-12(2-3-16(17)24(6-4-21)7-5-22)11-23-13-9-14(19)18(25)15(20)10-13;/h2-3,8-11,25H,4-7H2,1H3;1H |
InChIキー |
OFMFBUYZPWKXAM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


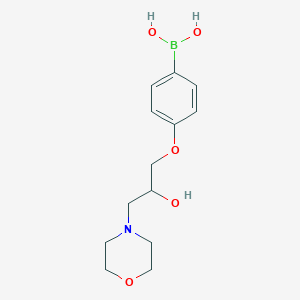
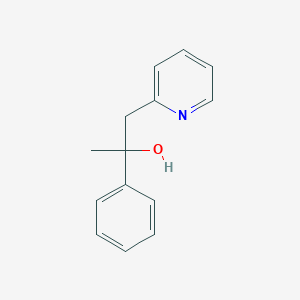
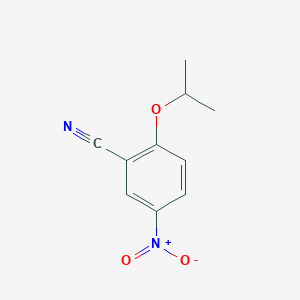
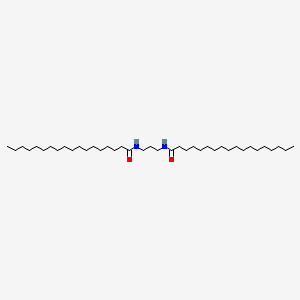
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
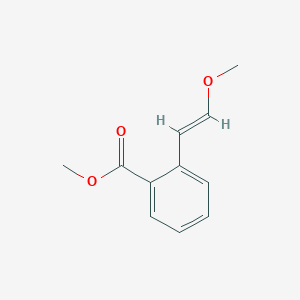
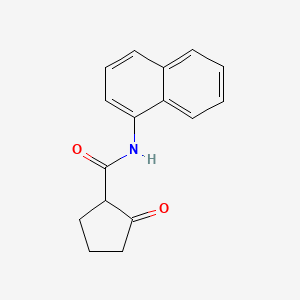
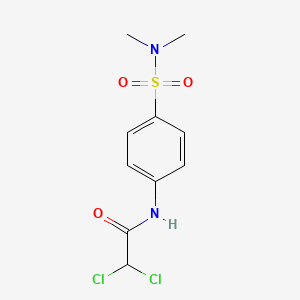
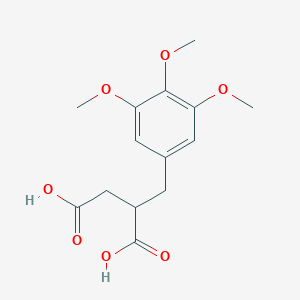
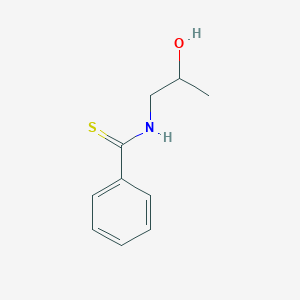
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
